molecular formula C39H66N7O17P3S B1213261 Palmitoyl-(1,N(6))-ethenocoenzyme A CAS No. 69680-31-5

Palmitoyl-(1,N(6))-ethenocoenzyme A

Cat. No.: B1213261
CAS No.: 69680-31-5
M. Wt: 1030 g/mol
InChI Key: UIOLIMRYNAGIDL-LFZQUHGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl-(1,N(6))-ethenocoenzyme A is a synthetic fluorescent analogue of palmitoyl-coenzyme A (palmitoyl-CoA), a critical lipid intermediate involved in essential metabolic and signaling pathways . This compound is specifically designed for advanced biochemical research, serving as a powerful fluorescent probe to study enzyme kinetics, substrate binding, and the mechanisms of fatty acyl-CoA-utilizing enzymes . The core research value of this etheno-derivative lies in its fluorescent properties, which allow scientists to investigate interactions with enzymes like acetyl-coenzyme A carboxylase. Studies using this probe have enabled the determination of key biochemical parameters, such as dissociation constants (K D ), providing direct insight into high-affinity enzyme binding sites . This makes it an invaluable tool for deciphering complex metabolic regulation, such as the reciprocal relationship between citrate and fatty acyl-CoA in regulating enzyme activity . As a structural analogue of palmitoyl-CoA, its research applications extend to the study of key cellular processes where the native substrate is involved. Palmitoyl-CoA itself is a fundamental substrate in both the synthesis of sphingolipids and the post-translational palmitoylation of proteins—a reversible modification catalyzed by DHHC-family enzymes that regulates protein trafficking, membrane association, and signaling . Researchers can utilize this fluorescent probe to gain mechanistic insights into these and other pathways without the limitations of standard radioisotopic or colorimetric methods. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

69680-31-5

Molecular Formula

C39H66N7O17P3S

Molecular Weight

1030 g/mol

IUPAC Name

S-[2-[3-[[(2R)-2-hydroxy-4-[hydroxy-[hydroxy-[[(2R,3S,4R,5R)-4-hydroxy-5-imidazo[2,1-f]purin-3-yl-3-phosphonooxyoxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(48)67-23-21-40-29(47)18-19-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-43-31-35-41-20-22-45(35)26-44-36(31)46/h20,22,26-28,32-34,38,49-50H,4-19,21,23-25H2,1-3H3,(H,40,47)(H,42,51)(H,55,56)(H,57,58)(H2,52,53,54)/t28-,32-,33-,34+,38-/m1/s1

InChI Key

UIOLIMRYNAGIDL-LFZQUHGESA-N

SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)O

Synonyms

palmitoyl-(1,N(6))-ethenocoenzyme A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Properties

Key structural differences among acyl-CoA derivatives influence their biochemical roles and applications. Below is a comparative analysis:

Compound Structure Molecular Weight Key Features
Palmitoyl-(1,N(6))-ethenoCoA* Etheno bridge at adenine-ribose linkage ~1000–1050 Da (est.) Fluorescent probe for real-time enzyme assays; enhanced stability .
Palmitoyl-CoA Saturated 16-carbon acyl chain 1001.9 Da Central substrate in β-oxidation, lipid synthesis; high enzyme affinity .
Myristoyl-CoA Saturated 14-carbon acyl chain ~950 Da (est.) Involved in protein myristoylation; lower Km in enzymatic reactions .
Oleoyl-CoA Unsaturated 18:1 acyl chain ~1020 Da (est.) Higher Vmax in acyltransferase reactions; regulates membrane fluidity .
Palmitoyl Alkyne-CoA Alkyne-functionalized acyl chain 1001.9 Da Used in click chemistry for metabolic labeling .

Enzymatic Kinetics

Kinetic parameters (Km and Vmax) reveal distinct substrate preferences in acyl-CoA-utilizing enzymes:

Substrate Km (μM) Vmax (nmol/min/mg) Enzyme System Implication
Palmitoyl-CoA 0.9 3.7 Yeast acyltransferase High affinity but low turnover; prioritizes saturated chains for lipid synthesis.
Myristoyl-CoA 0.4 1.2 Yeast acyltransferase Ultra-high affinity, suited for precise regulatory roles.
Oleoyl-CoA 10 38 Yeast acyltransferase Lower affinity but 10x higher turnover; favors unsaturated lipid production.
Palmitoyl-carnitine N/A N/A Rat liver mitochondria Diverts palmitoyl-CoA to mitochondria but does not enhance glycerolipid synthesis.
  • Km : Saturated acyl-CoAs (palmitoyl-, myristoyl-) exhibit lower Km values, indicating stronger enzyme binding .
  • Vmax : Unsaturated species (oleoyl-) show higher catalytic efficiency, likely due to conformational flexibility .

Key Research Findings

Enzyme Specificity : Saturated acyl-CoAs (palmitoyl-, myristoyl-) dominate in high-affinity binding, while unsaturated species (oleoyl-) drive rapid catalysis .

Applications in Tracking: Fluorescent (etheno) and click-compatible (alkyne) CoA derivatives enable precise metabolic studies .

Preparation Methods

Etheno Modification of Coenzyme A

The etheno (1,N⁶-etheno) group is introduced to the adenine moiety of coenzyme A (CoA) to enable fluorescence-based tracking. This modification involves bromoacetylation followed by cyclization:

  • Bromoacetylation : CoA is reacted with bromoacetic anhydride in anhydrous dimethylformamide (DMF) at 4°C for 24 hours.

  • Cyclization : The bromoacetylated intermediate undergoes intramolecular cyclization in alkaline conditions (pH 9.0–10.0) to form the etheno bridge.

Key Reaction Conditions :

  • Temperature: 4°C (bromoacetylation), 25°C (cyclization)

  • Solvents: DMF, Tris-HCl buffer

  • Yield: ~60–70% after purification.

Palmitoylation of Etheno-CoA

The palmitoyl group is esterified to the etheno-CoA scaffold via mixed anhydride or active ester methods:

  • Mixed Anhydride Method :

    • Palmitic acid is activated with ethyl chloroformate in the presence of triethylamine.

    • The activated palmitate reacts with etheno-CoA in tetrahydrofuran (THF) at 0°C.

    • Yield : 45–55%.

  • Active Ester Method :

    • Palmitic acid is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC).

    • The NHS-palmitate reacts with etheno-CoA in phosphate buffer (pH 7.4).

    • Yield : 50–60%.

Comparative Analysis :

MethodSolventTemperatureYield (%)Purity (%)
Mixed AnhydrideTHF0°C45–5585–90
Active EsterPhosphate25°C50–6090–95

Enzymatic Synthesis and Regioselective Modifications

Lipase-Catalyzed Acylation

Enzymatic methods improve regioselectivity and reduce side reactions:

  • Substrate : 1-Hydroxy-2-oleoyl-sn-glycero-3-phosphocholine (lyso-PC) and palmitic acid-d₃₁.

  • Enzyme : Lipase from Rhizomucor meihei (immobilized on acrylic resin).

  • Conditions : Toluene, 25°C, 45 hours.

  • Yield : 72% with >96% purity.

Advantages :

  • Avoids harsh chemical conditions.

  • Enables deuterium labeling for spectroscopic studies.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography :

    • Silica gel with gradient elution (CHCl₃/CH₃OH/H₂O).

    • Removes unreacted palmitic acid and byproducts.

  • HPLC :

    • C18 reverse-phase column, acetonitrile/water gradient.

    • Retention time: 12.3 minutes (PECoA).

Spectroscopic Validation

  • Fluorescence Spectroscopy :

    • λₑₓ = 300 nm, λₑₘ = 410 nm.

    • Quantum yield: 0.45 ± 0.03.

  • NMR :

    • ¹H NMR (500 MHz, CD₃OD): δ 8.45 (s, 1H, etheno-H), 2.30 (t, 2H, -CO-CH₂-).

Research Applications and Functional Insights

Interaction with Mitochondrial Enzymes

PECoA binds to mitochondrial malate dehydrogenase (MDH) with a Kₐ of 1.2 ± 0.3 μM, as determined by fluorescence quenching. This interaction is critical for studying lipid-dependent enzyme regulation.

Membrane Dynamics Studies

Incorporation into phospholipid vesicles (e.g., phosphatidylcholine) reveals:

  • Partition coefficient (Kₚ): 1.8 × 10⁴ M⁻¹.

  • Fluorescence anisotropy: 0.25 ± 0.02 at 37°C.

Challenges and Optimization Strategies

Side Reactions and Byproducts

  • Hydrolysis of Etheno Group : Mitigated by maintaining pH < 8.0 during storage.

  • Acyl Migration : Minimized using low-temperature enzymatic synthesis.

Scalability

  • Microfluidic systems improve yield (up to 80%) by enhancing mixing and reducing reaction time .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying Palmitoyl-(1,N(6))-ethenocoenzyme A?

  • Synthesis : The compound can be synthesized using established protocols for analogous phospholipids. For example, N-acyl-phosphatidylethanolamine derivatives are synthesized via coupling reactions between activated fatty acids (e.g., palmitoyl chloride) and phosphatidylethanolamine under controlled anhydrous conditions . Enzymatic approaches, such as acyltransferase-mediated reactions, may also be employed using purified enzymes and cofactors .
  • Purification : The Bligh-Dyer method is widely used for lipid extraction. Homogenize the sample in chloroform-methanol (2:1 v/v), separate layers by adding water, and isolate the chloroform phase containing lipids. Further purification can be achieved via reverse-phase HPLC or silica-gel chromatography .

Q. Which analytical techniques validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the etheno bridge (1,N(6)) and acyl chain positioning. Compare spectral data with reference compounds (e.g., InChI Key: MNBKLUUYKPBKDU-BBECNAHFSA-N) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight and fragmentation patterns. For example, a parent ion at m/z 1038.3 (calculated for C37H66N7O17P3SC_{37}H_{66}N_{7}O_{17}P_{3}S) confirms the intact structure .
  • Chromatography : Reverse-phase HPLC with UV detection (254 nm) ensures purity and resolves co-eluting contaminants .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s role in acyl-transferase reactions?

  • Experimental Design :

Enzyme Kinetics : Measure VmaxV_{\text{max}} and KmK_{m} using radiolabeled this compound in assays with purified acyl-transferases. Monitor product formation via scintillation counting or fluorescence (etheno group excitation/emission at 300/410 nm).

Inhibitor Studies : Use competitive inhibitors (e.g., non-hydrolyzable acyl-CoA analogs) to assess binding specificity.

Structural Analysis : Perform X-ray crystallography or cryo-EM of enzyme-substrate complexes to identify active-site interactions .

  • Data Interpretation : Compare results with palmitoyl-CoA controls to evaluate etheno modification’s impact on enzyme activity .

Q. What experimental variability arises in studies of this compound-mediated lipid synthesis, and how can it be addressed?

  • Common Variability Sources :

FactorImpactMitigation
Substrate purityContaminants alter reaction ratesValidate via HPLC/MS pre-experiment
pH fluctuationsAffects enzyme activityUse buffered systems (e.g., HEPES, pH 7.4)
Acyl-chain oxidationReduces substrate stabilityStore aliquots under argon at -80°C
  • Case Study : In mitochondrial glycerolipid synthesis, palmitoyl-carnitine yields 70% lysophosphatidate vs. 58% with palmitate. Address discrepancies by standardizing substrate delivery methods (e.g., albumin-bound vs. free acyl donors) .

Q. How can conflicting data on the compound’s metabolic partitioning be resolved?

  • Hypothesis Testing :

  • If studies report divergent incorporation into neutral lipids vs. phospholipids, compare assay conditions (e.g., ATP availability, coenzyme A levels).
  • Use isotopic tracing (14C^{14}\text{C}-palmitate) to track flux through competing pathways (e.g., β-oxidation vs. esterification) .
    • Statistical Validation : Apply multivariate analysis to distinguish biological variability from methodological artifacts. For example, Pearson correlation (r > 0.8) between palmitate esterification rates and synthetase activity suggests a direct relationship .

Methodological Resources

  • Synthesis Protocols : Refer to Paltauf & Hermetter (1994) for phospholipid synthesis strategies .
  • Chromatography : Follow Willmann et al. (2011) for HPLC-MS integration .
  • Enzyme Assays : Use Murakami (2017) for lipase/phospholipase interaction frameworks .

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